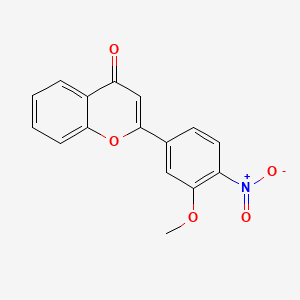

3'-Methoxy-4'-nitroflavone

Descripción

Significance of Flavonoids in Modulating Biological Processes

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. They are integral components of the human diet, present in fruits, vegetables, grains, and beverages like tea and wine. ontosight.ai Structurally, flavonoids share a common C6-C3-C6 backbone, which consists of two phenyl rings (A and B) and a heterocyclic pyran ring (C). innovareacademics.in This basic structure is subject to extensive modifications, such as hydroxylation, methoxylation, and glycosylation, leading to a wide array of flavonoid subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. bhu.ac.in

In the realm of biomedical research, flavonoids have garnered considerable attention for their capacity to modulate a multitude of biological processes. bhu.ac.in Their antioxidant properties are well-documented, stemming from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. scispace.com Beyond their antioxidant capacity, flavonoids can interact with various cellular signaling pathways and enzyme systems. ontosight.ai For instance, they have been shown to inhibit kinases, which are enzymes crucial for cell growth and proliferation signaling. ontosight.aiscispace.com This interaction with key cellular components underpins their potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aibhu.ac.innih.gov The broad spectrum of biological activities exhibited by flavonoids has established them as a significant area of investigation for the development of novel therapeutic agents and as valuable tools for understanding complex biological systems. ontosight.ai

Overview of Aryl Hydrocarbon Receptor (AhR) Ligands and Their Biological Relevance

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a specific group of genes, most notably the cytochrome P450 1A1 (CYP1A1) gene. nih.gov The AhR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins and is involved in a variety of cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. nih.gov

A wide range of compounds, both natural and synthetic, can act as ligands for the AhR. These ligands can be broadly classified as agonists or antagonists. AhR agonists, such as the potent and well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), bind to and activate the receptor, leading to its translocation into the nucleus and subsequent transcription of target genes. nih.govnih.gov Conversely, AhR antagonists bind to the receptor but fail to initiate the full transcriptional response; some can even block the activity of agonists. nih.govnih.gov

The biological relevance of AhR ligands is profound. The activation of AhR by environmental toxins like TCDD is a key mechanism of their toxicity. However, the AhR signaling pathway is not solely a mediator of toxicity. It is also involved in normal physiological processes, and the identification of endogenous ligands suggests its role in maintaining cellular homeostasis. oup.com The ability of various flavonoids to act as AhR ligands has opened up new avenues of research. Some flavonoids behave as AhR agonists, while others exhibit antagonistic properties, making them valuable tools for studying the function of the AhR and for developing potential therapeutic strategies to modulate its activity in various disease states. nih.gov

Rationale for Investigating Synthetic Flavones as Research Tools

While naturally occurring flavonoids offer a vast chemical space for biological investigation, the synthesis of novel flavone (B191248) derivatives provides a strategic approach to refine and enhance specific biological activities. The investigation of synthetic flavones, such as 3'-Methoxy-4'-nitroflavone, is driven by the desire to develop highly specific and potent modulators of biological targets. ontosight.aipubcompare.ai

One of the primary rationales for synthesizing flavone derivatives is to conduct structure-activity relationship (SAR) studies. pubcompare.ai By systematically modifying the flavonoid backbone with different functional groups, researchers can elucidate the structural requirements for a particular biological effect. nih.gov For example, the addition of methoxy (B1213986) and nitro groups to the flavone structure, as seen in this compound, can significantly alter its electronic properties and steric hindrance, thereby influencing its binding affinity and activity at a specific receptor like the AhR. ontosight.ainih.gov

Synthetic flavones also offer the advantage of being produced in a controlled and reproducible manner, which is crucial for rigorous scientific investigation. innovareacademics.inbhu.ac.in This allows for the systematic evaluation of their biological effects without the variability that can be associated with natural product extraction. Furthermore, synthetic flavones can be designed to have improved pharmacological properties, such as increased stability or better cell permeability, enhancing their utility as research tools in both in vitro and in vivo studies. oup.com The development of potent and selective synthetic flavones as AhR antagonists, for instance, provides invaluable tools for probing the physiological and pathophysiological roles of the AhR signaling pathway. nih.govnih.govoup.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)chromen-4-one | nih.gov |

| Molecular Formula | C₁₆H₁₁NO₅ | nih.gov |

| Molecular Weight | 297.26 g/mol | nih.gov |

| CAS Number | 145370-39-4 | nih.gov |

| Appearance | Off-White to Light Yellow Solid | chemicalbook.com |

| Melting Point | >203°C (decomposes) | chemicalbook.com |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | chemicalbook.com |

Research Findings on this compound as an AhR Antagonist

Studies have identified this compound as a potent antagonist of the Aryl Hydrocarbon Receptor. nih.govchemicalbook.com Research has shown that this synthetic flavone can competitively bind to the rat cytosolic AhR with a high affinity, exhibiting an IC50 value of 2.27 nM. nih.gov In human breast cancer cells (MCF-7), this compound was found to be inactive as an AhR agonist, meaning it did not induce the expression of the CYP1A1 gene on its own. nih.gov

However, when co-administered with the potent AhR agonist TCDD, this compound demonstrated its antagonistic properties by inhibiting the TCDD-induced expression of CYP1A1 mRNA in a concentration-dependent manner. nih.gov It also inhibited the formation of the radiolabeled nuclear AhR complex, a crucial step in the activation of the AhR signaling pathway. nih.gov Interestingly, further research has suggested that this compound may act as a weak partial agonist, capable of activating the AhR to interact with dioxin responsive elements (DREs) in the promoter region of genes like Cyp1a1, though to a much lesser extent than strong agonists like TCDD. nih.gov This dual activity highlights the complexity of its interaction with the AhR signaling pathway.

Comparison of AhR Binding Affinity of Substituted Flavones

| Compound | IC50 (nM) for Rat Cytosolic AhR Binding | Reference |

| This compound | 2.27 | nih.gov |

| 4'-Amino-3'-methoxyflavone | 86.1 | nih.gov |

| 4'-Methoxy-3'-nitroflavone | 872 | nih.gov |

| 3'-Amino-4'-methoxyflavone | 19.4 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-16-8-10(6-7-12(16)17(19)20)15-9-13(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYZRNAKLZWNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434287 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145370-39-4 | |

| Record name | 3'-Methoxy-4'-nitroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145370394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Methoxy 4 Nitroflavone

Established Synthetic Pathways for Flavone (B191248) Scaffold Generation

The primary precursors for flavone synthesis are o-hydroxychalcones, which are open-chain flavonoids characterized by a 1,3-diarylpropen-1-one structure. nih.gov The synthesis of these precursors is a critical first step. The most prevalent method for synthesizing o-hydroxychalcones is the Claisen-Schmidt condensation reaction. chemijournal.comscispace.comaip.org This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted aromatic aldehyde. innovareacademics.in Various bases can be employed as catalysts, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)2). chemijournal.cominnovareacademics.in The choice of solvent and catalyst can be optimized to improve yields and reaction times. aip.org

| Reaction Type | Reactants | Catalyst | Product | Reference(s) |

| Claisen-Schmidt Condensation | 2'-hydroxyacetophenone, Aromatic aldehyde | Aqueous alkali (e.g., NaOH, KOH) | o-hydroxychalcone | chemijournal.comscispace.cominnovareacademics.in |

Once the o-hydroxychalcone precursor is obtained, the subsequent step is an oxidative cyclization to form the characteristic pyran ring of the flavone scaffold. chemijournal.com This transformation is a key step and can be accomplished using several different reagents and conditions. The choice of method can sometimes lead to different products, such as flavones, flavonols, or aurones, depending on the chalcone's structure and the reaction conditions. nih.gov

A widely used and effective method for this cyclization is the use of iodine (I2) in a solvent like dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inmdpi.com This system facilitates the cyclization and subsequent dehydrogenation to yield the flavone. Another common technique involves using hydrogen peroxide (H2O2) in a basic medium, which can lead to the formation of 3-hydroxyflavones (flavonols). nih.govchemijournal.comresearchgate.net More recent developments include the use of palladium(II) catalysts for oxidative cyclization, which can offer divergent pathways to either flavones or flavanones depending on the chosen oxidant and additives. rsc.orgrsc.org

| Oxidizing System | Chalcone (B49325) Substrate | Typical Product | Reference(s) |

| I₂ / DMSO | o-hydroxychalcone | Flavone | innovareacademics.inmdpi.com |

| H₂O₂ / OH⁻ | o-hydroxychalcone | 3-Hydroxyflavone (Flavonol) | nih.govchemijournal.comresearchgate.net |

| Pd(II) / Oxidant | 2′-hydroxydihydrochalcone | Flavone or Flavanone | rsc.orgrsc.org |

| Sodium Perborate (SPB) | o-hydroxychalcone | Flavone | chemijournal.com |

The Claisen-Schmidt condensation is the cornerstone reaction for preparing the chalcone intermediates required for flavone synthesis. orientjchem.orgrsc.org This reaction is an aldol (B89426) condensation between an aromatic aldehyde and a ketone, such as acetophenone, under basic or acidic conditions. scispace.comaip.org For flavone synthesis, a 2'-hydroxyacetophenone is specifically used to provide the necessary hydroxyl group for the subsequent cyclization step. innovareacademics.in The reaction mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. scispace.com Dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. scispace.com While conventional methods often use strong bases like NaOH or KOH in polar solvents, alternative approaches using solid catalysts or microwave irradiation have been developed to improve efficiency and environmental friendliness. aip.orginnovareacademics.in

Specific Synthetic Routes to 3'-Methoxy-4'-nitroflavone

The synthesis of this compound follows the general principles outlined above. The specific structure of this compound, with a methoxy (B1213986) group at the 3'-position and a nitro group at the 4'-position of the B-ring, dictates the choice of starting materials.

The synthesis commences with a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde (B1600471). innovareacademics.innih.gov This reaction, typically catalyzed by a base such as potassium hydroxide in ethanol, yields the corresponding o-hydroxychalcone intermediate: (E)-1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one.

Following the formation of the chalcone, the flavone ring is constructed via oxidative cyclization. A common and efficient method for this step is heating the chalcone with iodine in DMSO. innovareacademics.in This procedure effects the cyclization and dehydrogenation in a single step to afford the final product, this compound. nih.gov

Synthetic Scheme for this compound

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

Reactants: 2'-hydroxyacetophenone + 3-methoxy-4-nitrobenzaldehyde

Conditions: KOH / Ethanol

Intermediate: 2'-hydroxy-3-methoxy-4-nitrochalcone

Step 2: Flavone Formation (Oxidative Cyclization)

Reactant: 2'-hydroxy-3-methoxy-4-nitrochalcone

Conditions: I₂ / DMSO, heat

Product: this compound

Influence of Substituent Groups on Synthetic Outcomes

The nature and position of substituent groups on the aromatic rings of the precursors significantly influence the course and outcome of flavone synthesis. nih.gov In the case of this compound, the B-ring is substituted with an electron-donating methoxy group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂).

The presence of a nitro group, an electron-withdrawing substituent, on the benzaldehyde (B42025) ring can impact the reactivity of the carbonyl group during the initial Claisen-Schmidt condensation. nih.govresearchgate.net Syntheses involving nitro-substituted precursors have been shown to proceed effectively, often resulting in good yields of the final flavone product. nih.govbepls.comresearchgate.net The powerful electron-withdrawing nature of the nitro group is a key feature that is often intentionally incorporated into synthetic targets. nih.govresearchgate.net

Conversely, the methoxy group is electron-donating. nih.gov The presence of such groups can also affect reaction rates and yields. bepls.com In some cases, methoxy substituents have been shown to increase the yield of flavone products. bepls.com The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the same ring creates a unique electronic environment that influences the reactivity of the chalcone intermediate during the cyclization step. Studies have shown that flavones with various electron-donating and electron-withdrawing substituents can be successfully synthesized, indicating the robustness of the general synthetic pathways. rsc.orginnovareacademics.in

Derivatization Strategies for Structural Modification of Flavones

Once the core flavone scaffold is synthesized, its structure can be further modified to create new derivatives. nih.gov Derivatization strategies are employed to alter the physicochemical properties of the molecule. nih.gov These modifications can target various reactive sites on the flavone structure, including existing hydroxyl or carbonyl groups, or the aromatic rings themselves. nih.gov

Common derivatization strategies applicable to flavones include:

O-Alkylation and O-Acylation: Hydroxyl groups on the flavone skeleton can be converted to ethers (alkylation) or esters (acylation). nih.govnih.gov For example, demethylation of a methoxy group to a hydroxyl group could be performed, followed by the introduction of different alkyl or acyl chains. mdpi.com

Modification of the Carbonyl Group: The C4-carbonyl group can be chemically altered. For instance, it can be converted to a thiocarbonyl to produce 4-thioflavones or to an imino group to form 4-iminoflavones. nih.govresearchgate.net

Reactions on the Aromatic Rings: Substituents on the A and B rings can be modified. For this compound, a primary target for derivatization would be the nitro group. The nitro group can be reduced to an amino group (-NH₂). This amine can then serve as a handle for a variety of subsequent reactions, such as acylation to form amides or coupling reactions to introduce new pharmacophores. nih.gov

Mannich Reaction: Natural flavones containing a mobile hydrogen can undergo the Mannich reaction to introduce aminomethyl groups, typically at the C8 position. mdpi.com

Molecular Mechanisms of Action of 3 Methoxy 4 Nitroflavone

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

3'-Methoxy-4'-nitroflavone (MNF) is a synthetic flavonoid derivative that has been extensively studied for its ability to modulate the activity of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic and biological effects of a wide range of environmental contaminants, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) oup.com. The interaction of MNF with the AhR signaling pathway is complex, exhibiting both antagonistic and partial agonistic properties depending on the cellular context and concentration nih.gov.

Antagonistic Activity on AhR: Ligand Binding and Dioxin Response Element (DRE) Inhibition

This compound is widely recognized as a potent AhR antagonist oup.comnih.gov. Its primary mechanism of antagonism involves interfering with the initial steps of AhR activation, thereby preventing the receptor from mediating the downstream gene expression typically induced by agonists like TCDD.

The antagonistic action of this compound begins in the cytoplasm, where the unliganded AhR resides in a complex with chaperone proteins researchgate.netbiorxiv.orgresearchgate.net. MNF competitively binds to the ligand-binding pocket of the cytosolic AhR. Studies on a series of 3'-methoxy-4'-substituted flavones have shown that MNF is a potent competitor for the receptor. For instance, the competitive binding of this compound to the rat cytosolic AhR showed an IC50 value of 2.27 nM nih.gov. This high affinity allows it to effectively displace or prevent the binding of potent agonists like TCDD. Research suggests that MNF competitively binds the cytosolic AhR complex, which in turn blocks the formation of the transformed nuclear AhR complex oup.com. This competitive binding is a critical step in its ability to inhibit the entire downstream signaling cascade.

One of the most well-characterized downstream effects of AhR activation by TCDD is the robust induction of cytochrome P450 1A1 (CYP1A1) gene expression nih.govperiodikos.com.br. This compound has been shown to be a potent inhibitor of this induction. In MCF-7 human breast cancer cells, co-treatment with MNF (0.01 to 10 µM) and TCDD resulted in a concentration-dependent inhibition of TCDD-induced CYP1A1 mRNA levels nih.gov. This inhibitory effect is a direct consequence of MNF's ability to antagonize the AhR. Further studies have demonstrated that various flavonoids can suppress the expression level of CYP1A1 mRNA and protein induced by TCDD nih.gov. In vivo experiments using transgenic mice also confirmed that MNF inhibits TCDD-mediated CYP1A1 induction oup.com.

| Cell Line/Model | Observation | Reference |

|---|---|---|

| MCF-7 Human Breast Cancer Cells | Concentration-dependent inhibition of TCDD-induced CYP1A1 mRNA levels. | nih.gov |

| Transgenic Mice | Inhibition of TCDD-mediated CYP1A1 induction in vivo. | oup.com |

To quantify the transcriptional activity of the AhR, researchers often use reporter gene assays where the expression of a reporter gene (like luciferase) is controlled by dioxin response elements (DREs) nih.govresearchgate.net. This compound effectively attenuates TCDD-mediated reporter gene activation. In MCF-10A human mammary epithelial cells, MNF suppressed TCDD-dependent DRE-driven luciferase activity at concentrations as low as 10 nM nih.gov. Similarly, in murine hepatoma cells stably transfected with a DRE-driven luciferase reporter gene, MNF showed potent AhR antagonistic activity oup.com. For example, an IC50 of 6 nM for MNF was observed for the inhibition of luciferase activity induced by 150 pM TCDD, with nearly complete inhibition at a concentration of 100 nM MNF oup.com.

Upon agonist binding, the AhR complex translocates from the cytoplasm to the nucleus, where it binds to DREs in the promoter regions of target genes. This compound interferes with this process. Studies have shown that MNF inhibits the formation of the nuclear AhR complex oup.com. In MCF-7 cells treated with both TCDD and MNF, there was a concentration-dependent inhibition of the formation of the radiolabeled nuclear AhR complex nih.gov. Gel mobility shift assays have confirmed that while MNF alone does not transform the AhR to its nuclear binding form, it effectively inhibits TCDD-induced AhR transformation and blocks the formation of the nuclear AhR complex in breast cancer cells oup.comresearchgate.net.

Agonist or Partial Agonist Activities of this compound

Despite its well-established role as an AhR antagonist, some studies have reported that this compound can also exhibit weak agonist or partial agonist activities nih.gov. This duality in its function appears to be dependent on factors such as its concentration and the specific promoter context of a particular gene nih.gov. For instance, one study found that while TCDD enhanced the transcription of both the endogenous CYP1A1 gene and a DRE-driven reporter gene, MNF induced the endogenous CYP1A1 but not the reporter gene nih.gov. Mechanistic studies indicated that this induction of CYP1A1 by MNF was mediated by AhR-dependent transcriptional activation nih.gov. It has been suggested that MNF acts as a weak AhR agonist that activates the AhR to recognize and interact with the same DREs as TCDD nih.gov. The resulting U-shaped dose-response curve, where antagonist activity is observed at lower concentrations and agonist activity at higher concentrations, is characteristic of partial AhR agonists/antagonists researchgate.net.

| Activity | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Antagonist | Competitive binding to cytosolic AhR, inhibition of nuclear translocation and DRE binding. | Inhibition of TCDD-induced CYP1A1 expression and reporter gene activation. | oup.comnih.govoup.comnih.gov |

| Weak/Partial Agonist | AhR-dependent transcriptional activation at higher concentrations or specific gene promoters. | Induction of endogenous CYP1A1 gene expression but not DRE-driven reporter genes. | nih.govresearchgate.net |

Cell Type and Context-Dependent AhR Agonism

The activity of this compound as a ligand for the aryl hydrocarbon receptor (AhR) is not absolute and demonstrates significant variability depending on the specific cellular and genetic environment. Research has shown that MNF can function as both a weak AhR agonist and an antagonist. This dual activity is contingent upon factors such as the concentration of the compound and the promoter context of a particular gene nih.gov.

In certain experimental models, MNF has been observed to activate the AhR, leading to its interaction with dioxin responsive elements (DREs), which are the same regulatory DNA sequences bound by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) nih.gov. However, this agonist activity is often partial or weak. For instance, in one study, while TCDD enhanced the transcription of both a reporter gene and the endogenous Cyp1a1 gene, MNF only induced the endogenous Cyp1a1, not the reporter gene nih.gov. This suggests that the ability of the MNF-bound AhR complex to initiate transcription is influenced by the specific architecture of the gene's promoter region.

The classification of MNF as an agonist or antagonist is therefore highly context-dependent, highlighting the complexity of AhR signaling and the nuanced ways in which different ligands can modulate its activity.

Species-Specific Differences in AhR Ligand Function

The functional consequences of AhR ligand binding can exhibit significant divergence across different species. In the case of this compound, its interaction with the AhR and the subsequent cellular response have been shown to be species-specific.

One notable study demonstrated that while MNF acts as a pure AhR antagonist in mouse hepatoma cells, it functions as a partial agonist in adenocarcinoma cells derived from guinea pigs. This disparity in activity underscores the structural and functional differences in the AhR protein between species, which can alter ligand binding and the subsequent conformational changes required for receptor activation or inhibition.

Such species-specific responses are a critical consideration in toxicological and pharmacological research, as findings in one animal model may not be directly translatable to another, or to humans.

Induction of Specific AhR-Regulated Genes (e.g., CYP1B1, Nqo1)

Despite often being categorized as an AhR antagonist, this compound has been shown to induce the expression of specific AhR-regulated genes in a manner that can be independent of a classic agonist response.

In a study utilizing a rat liver 'stem-like' cell line (WB-F344), MNF was found to induce a marked expression of Cytochrome P450 1B1 (CYP1B1) and NAD(P)H quinone oxidoreductase 1 (Nqo1). This induction occurred even though MNF did not promote the binding of the AhR to synthetic dioxin response elements (DREs) in the same study. This suggests that MNF's mechanism of gene induction for CYP1B1 and Nqo1 may differ from the canonical pathway utilized by potent agonists like TCDD.

Furthermore, research has indicated that MNF can enhance the transcription of Cyp1a1, another key AhR target gene, in a DRE-dependent manner, although this effect is also context-dependent nih.gov. These findings illustrate that MNF can selectively modulate the expression of a subset of AhR target genes, further emphasizing the promoter- and cell-type-specific nature of its activity.

Table 1: Induction of AhR-Regulated Genes by this compound in WB-F344 Rat Liver 'Stem-like' Cells

| Gene | Effect of this compound |

| CYP1B1 | Marked induction |

| Nqo1 | Marked induction |

Dysregulation of Dynamic AhR Signaling

A primary mechanism through which this compound exerts its effects is by acting as an antagonist to potent AhR agonists like TCDD, thereby dysregulating the normal dynamics of AhR signaling.

In human mammary epithelial MCF-10A cells, MNF was shown to suppress TCDD-dependent DRE-driven luciferase activity mdpi.com. This antagonistic action is believed to occur through competitive binding to the AhR. By occupying the ligand-binding pocket, MNF can inhibit the binding of more potent agonists, thereby preventing the subsequent conformational changes, nuclear translocation, and transcriptional activation that are hallmarks of AhR signaling.

Studies have demonstrated that MNF can inhibit the formation of the nuclear AhR complex induced by TCDD. This interference with the signaling cascade effectively attenuates the cellular responses to potent AhR agonists. For example, MNF has been shown to counteract TCDD's ability to inhibit apoptosis and activate certain downstream signaling molecules mdpi.com. This capacity to disrupt the signaling initiated by potent environmental toxins is a key aspect of its molecular action.

Regulation of Cellular Processes Beyond Direct AhR Antagonism

Impact on Cell Cycle Progression

The influence of this compound on cell cycle progression is a complex and cell-type-specific phenomenon. In contrast to the expected outcome of cell cycle arrest, some studies have reported a proliferative effect.

In contact-inhibited rat liver 'stem-like' WB-F344 cells, MNF was found to induce AhR-dependent cell proliferation. This proliferative effect was associated with a significant upregulation of Cyclin A, a key regulator of the S and G2/M phases of the cell cycle. This finding suggests that in certain cellular contexts, MNF can promote cell cycle entry and progression rather than inhibiting it.

Table 2: Effect of this compound on Cell Cycle-Related Proteins in WB-F344 Cells

| Protein | Effect of this compound |

| Cyclin A | Marked upregulation |

The current body of scientific literature does not provide direct evidence to support the hypothesis that this compound induces G1 phase arrest. As noted in the preceding section, in at least one cell line, MNF has been observed to promote cell proliferation, an effect contrary to the induction of cell cycle arrest.

The molecular machinery of the G1 phase is tightly controlled by the interplay of cyclins (such as Cyclin D1) and cyclin-dependent kinases (CDK4, CDK6), which in turn regulate the phosphorylation of the retinoblastoma protein (Rb). Inhibitors of CDKs, such as p21 and p27, play a crucial role in halting the cell cycle in G1. However, research specifically linking this compound to the modulation of these key G1 checkpoint proteins is currently lacking. Therefore, the induction of G1 phase arrest is not a recognized molecular mechanism of action for this compound based on available data.

Modulation of Growth Factor Signaling Pathways

This compound (MNF) has been shown to modulate growth factor signaling, particularly in the context of pathways activated by environmental toxicants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Research in the MCF-10A human mammary epithelial cell line has demonstrated that TCDD can mimic the signaling of the epidermal growth factor receptor (EGFR), and MNF acts to counter these effects. nih.gov

Studies have established that TCDD can replicate epidermal growth factor receptor (EGFR) signaling in human mammary epithelial cells. nih.gov This mimicry is linked to an increase in the expression of transforming growth factor-alpha (TGFα), a known ligand for the EGFR. nih.gov this compound, as a known aryl hydrocarbon receptor (AhR) antagonist, effectively attenuates this TCDD-dependent regulation of growth factor signaling. nih.gov The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers. abeomics.comcreative-diagnostics.comsinobiological.com By interfering with the TCDD-induced activation of this pathway, MNF demonstrates a clear modulatory role.

Key downstream components of the EGFR signaling cascade include the protein kinase Akt (also known as Protein Kinase B) and the extracellular signal-regulated kinases Erk1 and Erk2. The phosphorylation of these molecules is a critical step in signal transduction that leads to cell survival and proliferation. Research has shown that this compound attenuates the ability of TCDD to activate, or phosphorylate, both Akt and Erk1,2. nih.gov The inhibitory effects of MNF on TCDD-induced Akt phosphorylation were observed at concentrations as low as 1 nM. nih.gov

The mechanism by which TCDD mimics EGFR signaling involves increasing the expression of its ligand, transforming growth factor-alpha (TGFα). nih.gov this compound has been shown to suppress the TCDD-dependent increase in TGFα messenger RNA (mRNA). nih.gov This effect was observed at MNF concentrations as low as 1 nM, indicating a potent inhibitory action on a key upstream event in the TCDD-mediated activation of the EGFR pathway. nih.gov

Table 1: Effects of this compound on TCDD-Induced Cellular Responses in MCF-10A Cells

| TCDD-Induced Effect | Effect of this compound (MNF) | Effective MNF Concentration | Source |

| Activation (Phosphorylation) of Akt | Attenuation | Starting at 1 nM | nih.gov |

| Increased TGFα mRNA Expression | Suppression | Starting at 1 nM | nih.gov |

| Activation (Phosphorylation) of Erk1,2 | Attenuation | Not specified | nih.gov |

| Inhibition of Apoptosis | Attenuation | Up to 100 nM | nih.gov |

| DRE-driven Luciferase Activity | Suppression | As low as 10 nM | nih.gov |

Indirect Mechanisms of Aryl Hydrocarbon Receptor Activation

The interaction of this compound with the aryl hydrocarbon receptor (AhR) is complex and appears to be dependent on the cellular and genetic context. While often classified as an AhR antagonist, some evidence suggests it can also act as a weak agonist, pointing to an indirect or conditional mechanism of activation. nih.govnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of genes such as cytochrome P450 1A1 (CYP1A1) through binding to dioxin responsive elements (DREs) in their promoter regions. nih.gov

Studies have revealed that this compound can induce the expression of endogenous CYP1A1, an action mediated by AhR-dependent transcriptional activation. nih.gov This suggests that the MNF-bound AhR complex is capable of interacting with the same DREs as the complex formed with potent agonists like TCDD. nih.gov The ability of this compound to act as an antagonist or an agonist may differ depending on its concentration and the specific promoter context of a given gene. nih.gov This dual role indicates that its mechanism is not one of simple competitive binding but involves more nuanced, indirect modulations of AhR activity. nih.govnih.gov

Inhibition of Endogenous Ligand Metabolism (e.g., FICZ Clearance)

This compound (MNF) exerts significant influence on the aryl hydrocarbon receptor (AHR) signaling pathway through an indirect mechanism involving the inhibition of endogenous ligand metabolism. nih.govpnas.org A key endogenous AHR ligand is 6-formylindolo[3,2-b]carbazole (FICZ), a tryptophan derivative. nih.govresearchgate.net FICZ is not only a high-affinity agonist for the AHR but also an ideal substrate for the cytochrome P450 1 (CYP1) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.govtandfonline.com These enzymes efficiently catalyze the metabolic clearance of FICZ, keeping its intracellular concentrations tightly regulated. nih.govtandfonline.com

Research demonstrates that MNF functions as an inhibitor of CYP1A1 enzyme activity. nih.govtandfonline.com By inhibiting this enzyme, MNF compromises the metabolic clearance of FICZ. nih.govpnas.org This inhibition leads to an elevation of intracellular FICZ levels. nih.govpnas.org Consequently, the accumulated FICZ, even at background levels that are normally kept low, becomes sufficient to activate the AHR. nih.govresearchgate.netnih.gov This mechanism indicates that the observed AHR activation by compounds like MNF, which may have low binding affinity for the receptor itself, can be a direct result of their ability to inhibit the metabolism of a potent endogenous agonist like FICZ. nih.govpnas.orgresearchgate.net Studies have shown that MNF, often considered a model AHR antagonist, effectively inhibits the metabolism of FICZ, thereby activating AHR signaling. pnas.org For instance, the addition of 50 nM of MNF was found to inhibit CYP1A1, leading to increased reactive oxygen species and apoptosis signaling when co-administered with 1 nM FICZ. tandfonline.com

This mode of action highlights a crucial aspect of AHR pharmacology: the ultimate biological response can be dictated not just by direct receptor binding but also by interference with the metabolic pathways of endogenous signaling molecules.

Table 1: Effect of this compound on the FICZ-AHR Signaling Pathway

| Compound | Target Enzyme | Effect on Target | Consequence for FICZ | Resulting Effect on AHR |

|---|---|---|---|---|

| This compound (MNF) | Cytochrome P450 1A1 (CYP1A1) nih.govtandfonline.com | Inhibition of enzyme activity nih.govpnas.org | Decreased metabolic clearance; elevated intracellular levels nih.govpnas.org | Activation due to accumulation of endogenous agonist (FICZ) nih.govpnas.org |

Disruption of Autoregulatory Feedback Control of Cytochrome P450 Systems

The interaction between FICZ, the AHR, and CYP1 enzymes forms a sensitive autoregulatory feedback loop that is critical for maintaining cellular homeostasis. nih.govtandfonline.com In a normal physiological state, FICZ activates the AHR, which in turn drives the expression of target genes, most notably CYP1A1. nih.gov The resulting CYP1A1 enzyme then rapidly metabolizes FICZ, reducing its concentration and thus terminating the AHR signal. nih.govresearchgate.net This negative feedback mechanism ensures that AHR activation by endogenous ligands is a transient event, preventing prolonged or excessive signaling. tandfonline.comnih.gov

This compound disrupts this finely tuned feedback system by inhibiting the enzymatic activity of CYP1A1. nih.govpnas.org When CYP1A1 is inhibited, the clearance of FICZ is blocked, and the negative feedback on AHR signaling is effectively removed. nih.gov This disruption leads to the accumulation of FICZ, which results in sustained and prolonged activation of the AHR pathway, in stark contrast to the normal transient signaling. nih.govpnas.org This prolonged induction of AHR activity, caused by the inhibition of CYP1-mediated metabolism, disturbs the crucial feedback regulation of FICZ levels, which can lead to potential detrimental downstream consequences. nih.govpnas.org Therefore, MNF's mechanism of action extends beyond simple receptor antagonism to the fundamental disruption of the autoregulatory control that governs the duration and intensity of endogenous AHR signaling. nih.govresearchgate.net

Table 2: Disruption of the AHR-CYP1A1 Autoregulatory Feedback Loop by this compound

| Stage | Normal Physiological State | State with this compound |

|---|---|---|

| 1. Initial Signal | FICZ binds to and activates the AHR. nih.gov | FICZ binds to and activates the AHR. nih.gov |

| 2. Gene Expression | AHR activation upregulates CYP1A1 gene expression, increasing CYP1A1 enzyme levels. tandfonline.com | AHR activation upregulates CYP1A1 gene expression. pnas.org |

| 3. Metabolic Clearance | Increased CYP1A1 enzyme rapidly metabolizes and clears FICZ. nih.govresearchgate.net | MNF inhibits CYP1A1 enzyme activity, preventing FICZ clearance. nih.govpnas.org |

| 4. Feedback Control | FICZ levels decrease, leading to the termination of the AHR signal (Negative Feedback). tandfonline.com | FICZ levels remain elevated, causing sustained AHR activation (Feedback Disruption). nih.govpnas.org |

| Outcome | Transient AHR signaling and maintained homeostasis. nih.gov | Prolonged AHR signaling with potential for adverse cellular effects. nih.gov |

Preclinical Research Applications and Biological Implications

In Vitro Experimental Models for Investigating 3'-Methoxy-4'-nitroflavone

In vitro models, primarily utilizing mammalian cell lines, have been instrumental in characterizing the molecular mechanisms of action of this compound. These controlled laboratory environments allow for detailed examination of the compound's effects at the cellular and molecular levels.

Use of Mammalian Cell Lines

A diverse range of mammalian cell lines has been employed to study the effects of this compound. These include:

Human Breast Cancer Cells: MCF-7 and T47D cell lines have been frequently used to investigate the compound's impact on AhR signaling and its potential interplay with estrogen receptor pathways. nih.govnih.govresearchgate.netspandidos-publications.com Studies in MCF-7 cells have been crucial in identifying this compound as a potent AhR antagonist. nih.govresearchgate.net

Rat Hepatoma Cells: The rat hepatoma 5L cell line and its AhR-deficient variant, BP8, have been utilized to study the role of AhR in the cytostatic effects of flavonoids. oup.com

Murine Hepatoma Cells: Mouse hepatoma cell lines have been used in conjunction with guinea pig adenocarcinoma cells to explore species-specific differences in the agonist and antagonist activities of flavonoids, including this compound. nih.gov

These cell lines provide reproducible systems to model cellular responses and dissect specific signaling pathways. cytena.com

Cell Viability and Proliferation Assays

To assess the impact of this compound on cell health and growth, researchers employ various cell viability and proliferation assays. These assays are critical for determining the cytotoxic or cytostatic potential of the compound. bmglabtech.com

Commonly used methods include:

Tetrazolium-based assays (e.g., MTT, XTT, MTS, WST): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. bmglabtech.comnih.govresearchgate.net The reduction of tetrazolium salts by metabolically active cells results in a colored formazan (B1609692) product that can be quantified. nih.govresearchgate.net

ATP-based assays: These highly sensitive assays quantify intracellular ATP levels, a direct indicator of cell viability, as ATP is the primary energy source for cellular functions. bmglabtech.com

Dye exclusion assays (e.g., trypan blue): This simple method distinguishes between viable and non-viable cells based on membrane integrity. researchgate.net

In studies involving this compound, these assays have been used to demonstrate that at certain concentrations, the compound can induce G1 arrest in both AhR-containing and AhR-deficient rat hepatoma cells. oup.com

Gene Expression Analysis

A significant focus of this compound research has been its ability to modulate the expression of specific genes, particularly those regulated by the AhR. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting are used to analyze mRNA and protein levels, respectively.

Key target genes investigated include:

AhR Target Genes: A primary focus has been on genes like Cytochrome P450 1A1 (CYP1A1), a classic AhR-responsive gene. nih.govnih.govnih.govwayne.edu Studies have shown that this compound can inhibit the induction of CYP1A1 mRNA levels by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

BRCA1: The interaction between AhR and the tumor suppressor gene BRCA1 has been explored, with evidence suggesting that AhR activation may inhibit BRCA1. spandidos-publications.com

ERα (Estrogen Receptor Alpha): Research has investigated the crosstalk between AhR and ERα signaling, with some studies indicating that AhR can inhibit ER-dependent signaling. spandidos-publications.comnih.gov

TGFalpha (Transforming Growth Factor Alpha): The influence of AhR on growth factor signaling pathways is an area of ongoing research.

The table below summarizes the observed effects of this compound on the expression of key genes in different cell lines.

| Cell Line | Target Gene | Observed Effect of this compound | Reference |

| MCF-7 Human Breast Cancer Cells | CYP1A1 | Inhibition of TCDD-induced mRNA levels | nih.gov |

| T47D Human Breast Cancer Cells | CYP1A1 | Inhibition of TCDD-induced reporter gene activity | nih.gov |

| Rat Hepatoma 5L and BP8 Cells | CYP1A1 | Did not affect CYP1A1 mRNA content | oup.com |

| MCF10A Human Breast Epithelial Cells | SULT1E1 | Increased expression | wayne.edu |

Reporter Gene Assays for Dioxin Response Element Activity

To specifically measure the transcriptional activity of the AhR, reporter gene assays are widely used. These assays typically involve cells transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with Dioxin Response Elements (DREs). When the AhR is activated and binds to the DREs, it drives the expression of the reporter gene, which can be easily quantified. nih.govnih.gov

Studies using DRE-luciferase reporter genes in murine hepatoma cells have demonstrated that this compound possesses potent AhR antagonistic activity with minimal to no agonist potential. oup.com It has been shown to inhibit TCDD-elicited DRE-binding and subsequent reporter gene activation. oup.comoup.com For instance, in murine hepatoma cells, a 50% reduction in TCDD-induced luciferase activity was achieved at a 6 nM concentration of this compound. oup.com

In Vivo Experimental Models for Investigating this compound

While in vitro studies provide valuable mechanistic insights, in vivo models are essential for understanding the effects of this compound in a whole-organism context. These studies allow for the evaluation of the compound's activity, distribution, and efficacy in a living system.

Application in Transgenic Animal Models

Transgenic animal models, which have been genetically modified to express or lack specific genes, are powerful tools in toxicological and environmental research. researchgate.net They have been particularly useful in studying the in vivo effects of this compound.

Dioxin-Responsive lacZ Mice: A key model used in this research is the dioxin-responsive lacZ transgenic mouse. oup.comnih.gov These mice carry a lacZ reporter gene under the control of DREs. oup.com When exposed to AhR agonists like TCDD, the lacZ gene is induced, leading to the production of the β-galactosidase enzyme, which can be detected in various tissues. oup.comoup.com

Studies using these mice have demonstrated that this compound is an effective AhR antagonist in vivo. oup.comnih.gov It has been shown to inhibit TCDD-mediated reporter gene activation and the induction of the endogenous AhR target gene, CYP1A1. oup.comnih.gov For example, co-treatment with this compound was able to block the TCDD-induced expression of the lacZ reporter in tissues like the liver and lung. oup.com These findings confirm that the antagonistic effects observed in cell culture systems translate to a whole-animal model. oup.com

The table below highlights key findings from in vivo studies using DRE-lacZ mice.

| Animal Model | Treatment | Key Finding | Reference |

| DRE-lacZ Transgenic Mice | TCDD and this compound | This compound inhibits TCDD-mediated reporter gene activation (lacZ) and CYP1A1 induction. | oup.comnih.gov |

| DRE-lacZ Transgenic Mice | TCDD and this compound | TCDD-induced β-galactosidase activity in liver and lung was inhibited by this compound. | oup.com |

Assessment of Gene Induction and Receptor Antagonism in Intact Organisms

The synthetic flavonoid this compound (3'M4'NF) has been identified as a potent antagonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the toxicity of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). oup.comnih.gov Research in intact organisms, specifically in TCDD-responsive lacZ transgenic mice, has demonstrated the in vivo efficacy of 3'M4'NF in inhibiting AhR-mediated gene induction. oup.comnih.gov

In these studies, TCDD was shown to induce a reporter transgene, with effects noticeable as early as 8 hours after exposure in the lung. oup.comnih.gov 3'M4'NF effectively blocked this TCDD-induced reporter gene activation as well as the induction of the endogenous gene CYP1A1, a well-known target of AhR activation. oup.comnih.gov These findings are significant as they were the first to identify 3'M4'NF as an in vivo AhR antagonist for both a reporter transgene and an endogenously regulated gene. oup.com

It is noteworthy that while 3'M4'NF acts as a potent AhR antagonist, it exhibits species-specific differences in its activity. medicinacomplementar.com.br For instance, variations in its agonist/antagonist profile have been observed between rats and guinea pigs in gene induction and DNA binding assays. medicinacomplementar.com.br Furthermore, in certain cellular contexts, such as rat liver 'stem-like' cells, 3'M4'NF has been shown to induce a partial nuclear translocation and activation of AhR, leading to the expression of some AhR-regulated genes like Cyp1b1 and Nqo1, while inhibiting the induction of Cyp1a1. nih.gov This suggests that the effects of 3'M4'NF can be promoter-context specific. nih.gov

The ability of 3'M4'NF to antagonize AhR signaling in vivo makes it a valuable tool for researchers to identify tissues where AhR is active and to further elucidate the complex signaling pathways mediated by this receptor. oup.comnih.gov

Effects in Disease Models (e.g., Murine Colitis Models)

The antagonistic properties of this compound on the aryl hydrocarbon receptor (AhR) have been utilized to investigate the role of AhR signaling in disease models, particularly in murine models of colitis. nih.govbmj.com In studies using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, the herbal medicine Indigo naturalis (IN) was shown to ameliorate disease activity. nih.govbmj.com The beneficial effects of IN are believed to be mediated through the activation of AhR. nih.govbmj.com

To confirm the role of AhR in the therapeutic effect of IN, this compound was administered concomitantly with IN in the DSS-induced colitis model. nih.govbmj.com The results demonstrated that the administration of the AhR antagonist, this compound, abrogated the protective benefits of IN. nih.govbmj.com This finding strongly suggests that the anti-inflammatory effects of IN in this colitis model are dependent on the activation of the AhR pathway.

These experiments highlight the utility of this compound as a specific pharmacological tool to probe the involvement of AhR in inflammatory processes and disease pathogenesis.

Potential Therapeutic Relevance

The unique biological activities of this compound, particularly its role as an aryl hydrocarbon receptor (AhR) antagonist, have spurred investigations into its potential therapeutic applications. ontosight.aipubcompare.ai Research has primarily focused on its anticancer and anti-inflammatory properties.

Anticancer Potential

The potential of this compound as an anticancer agent is an area of active research. ontosight.aipubcompare.ai Flavonoids, in general, are known to possess anticancer properties, and synthetic derivatives like this compound offer the potential for enhanced and more specific activities. ontosight.ai Its ability to interact with and modulate the activity of the AhR is a key aspect of its potential in this area, as the AhR signaling pathway is implicated in the development of certain cancers. austinpublishinggroup.com

Modulation of Epigenetic Repression (e.g., BRCA1)

Epigenetic silencing of tumor suppressor genes, such as BRCA1, is a critical event in the development of sporadic breast cancers. nih.gov The aryl hydrocarbon receptor (AhR) has been shown to play a role in this process. Activation of the AhR can lead to the epigenetic repression of the BRCA1 gene. nih.gov This occurs through the recruitment of the AhR to the BRCA1 promoter, which in turn hinders the normal transcriptional activation of the gene. nih.gov

While direct studies on the effect of this compound on the epigenetic modulation of BRCA1 are not extensively detailed in the provided search results, the compound's established role as an AhR antagonist suggests a potential mechanism for therapeutic intervention. By blocking the activation of the AhR, this compound could theoretically prevent the downstream epigenetic silencing of tumor suppressor genes like BRCA1. This hypothesis is supported by research showing that other AhR antagonists, such as resveratrol, can reverse the AhR-dependent repression of BRCA1 expression. nih.gov Further investigation is needed to specifically elucidate the role of this compound in this context.

Restoration of Estrogen Receptor Alpha Expression

The expression and activity of estrogen receptor alpha (ERα) are crucial in the development and progression of a significant portion of breast cancers. nih.gov The interplay between the aryl hydrocarbon receptor (AhR) and ERα signaling pathways is complex and has implications for cancer therapy.

Anti-inflammatory Contexts

The potential of this compound in anti-inflammatory contexts is primarily linked to its function as an antagonist of the aryl hydrocarbon receptor (AhR). nih.govbmj.comontosight.ai Chronic inflammation is a known driver of various diseases, and the AhR pathway is increasingly recognized as a key regulator of immune responses and inflammation. mdpi.com

As demonstrated in murine colitis models, this compound can effectively block the anti-inflammatory effects of an AhR agonist, highlighting its capacity to modulate inflammatory responses mediated by this receptor. nih.govbmj.com This antagonistic activity suggests that this compound could be a valuable tool for dissecting the role of AhR in inflammatory conditions and may hold therapeutic potential for diseases where AhR activation contributes to pathology. The broader class of flavonoids, to which this compound belongs, is known for anti-inflammatory properties, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes. ontosight.ainih.govecrjournal.com While the primary described mechanism for this compound is AhR antagonism, the potential for other anti-inflammatory actions cannot be ruled out and warrants further investigation.

Antifungal Activities

The rise of pathogenic fungi resistant to existing drugs has become a significant global health issue, creating an urgent need for the development of novel antifungal agents. nih.gov Flavonoids, a class of naturally occurring polyphenolic compounds, have been a major focus of research for new therapeutic agents due to their wide range of biological activities. encyclopedia.pub Within this broad class of compounds, this compound has been identified as a synthetic flavonoid with notable biological effects, including recognition for its antifungal activities. nih.gov

While extensive research has detailed the minimum inhibitory concentrations (MICs) for a wide array of other flavonoids against pathogenic fungi like Candida spp. and Aspergillus spp., specific quantitative data on the antifungal potency of this compound is not as widely documented in the available literature. encyclopedia.pubnih.gov The general mechanisms by which flavonoids exert their antifungal effects are varied and can include the disruption of the fungal plasma membrane, inhibition of cell wall synthesis, mitochondrial dysfunction, and the impairment of nucleic acid and protein synthesis. nih.gov Given its inclusion among bioactive flavonoids, it is likely that this compound shares one or more of these mechanisms of action. The compound's primary and most thoroughly investigated biological activity is its function as a potent and pure antagonist of the aryl hydrocarbon receptor (AhR). nih.govspringermedizin.de This specific mechanism distinguishes it from many other flavonoids and is a key aspect of its preclinical profile.

Table 1: Reported Preclinical Research Profile of this compound

| Activity / Property | Finding | Source(s) |

|---|---|---|

| Biological Class | Synthetic Flavonoid | nih.gov |

| Antifungal Activity | Identified as a flavonoid possessing antifungal properties. | nih.gov |

| Primary Mechanism | Characterized as a pure and specific aryl hydrocarbon receptor (AhR) antagonist. | nih.govspringermedizin.de |

| In Vivo Application | Used experimentally in a murine colitis model to block the AhR pathway. | nih.gov |

Considerations for Translational Research

Translating a promising preclinical compound like this compound into a clinically approved therapeutic requires navigating a complex pathway with several critical considerations. The challenges faced are common to many flavonoid-based drugs but are also uniquely influenced by the specific biological profile of this molecule. mdpi.com

Key considerations for the translational development of this compound include:

Bioavailability and Formulation: A major hurdle for the clinical application of flavonoids is their generally poor bioavailability, which stems from low water solubility, rapid metabolism in the gut and liver, and limited absorption. mdpi.com Future research would need to focus on developing advanced drug delivery systems, such as encapsulation in nanoparticles or liposomes, to enhance the solubility, stability, and systemic availability of this compound, ensuring it can reach the site of infection in effective concentrations. mdpi.com

Pharmacology and Toxicology: The compound is a well-documented, potent antagonist of the aryl hydrocarbon receptor (AhR). nih.govspringermedizin.de A crucial step in translational research is to determine whether this potent AhR antagonism contributes to its antifungal effect or if it constitutes a potential for off-target effects and toxicity. Its demonstrated ability to abrogate the effects of AhR agonists in an in-vivo murine model of colitis highlights its systemic potency and the necessity for a thorough toxicological profile to ensure safety in a clinical setting. nih.gov

Robust Preclinical Models: Before advancing to human trials, comprehensive studies in relevant animal models of fungal infection are essential. These studies must establish the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics of the compound, confirm its in-vivo efficacy, and define a safe therapeutic window. mdpi.com

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of All Biological Effects and Underlying Mechanisms

While 3'-Methoxy-4'-nitroflavone is primarily recognized as an AhR antagonist, its pharmacological profile is more complex than initially perceived. oup.comnih.govunm.educymitquimica.com Studies have revealed that its interaction with the AhR signaling pathway can be context-dependent, exhibiting partial agonist activity under certain conditions. nih.govnih.gov This dual activity presents a significant unanswered question regarding the precise molecular switches that determine its functional outcome.

Future research must aim to unravel this complexity. It is crucial to determine why this compound acts as an antagonist in the presence of potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), inhibiting CYP1A1 induction, while in other contexts, it can independently activate the transcription of AhR target genes such as Cyp1a1, Cyp1b1, and Nqo1. nih.govnih.gov Investigations should focus on the influence of cell type, concentration, and the specific promoter regions of target genes on the compound's activity. nih.govnih.gov

| Biological Effect | Observed Outcome | Mechanism/Pathway | Reference |

|---|---|---|---|

| AhR Modulation | Primarily antagonist activity; partial agonist activity in some contexts. | Inhibits TCDD-induced nuclear AhR complex formation; can also induce AhR-dependent transcriptional activation. | oup.comnih.govnih.gov |

| Gene Expression | Inhibits TCDD-induced CYP1A1 expression; can induce Cyp1a1, Cyp1b1, and Nqo1. | AhR/Dioxin Response Element (DRE)-dependent. | nih.govnih.gov |

| Cell Signaling | Attenuates TCDD-induced activation of Akt and Erk1,2. | Inhibition of EGFR signaling pathway. | nih.govunm.edu |

| Apoptosis | Attenuates TCDD's ability to inhibit apoptosis. | Suppression of TCDD-dependent increase in TGF-alpha mRNA. | nih.govunm.edu |

| Cell Proliferation | Induces AhR-dependent proliferation in rat liver 'stem-like' cells. | Upregulation of Cyclin A. | nih.gov |

Advanced Structural-Functional Correlations and Design of Novel Analogs

The structure-activity relationship (SAR) for this compound is not yet fully defined. Understanding how specific structural motifs contribute to its activity is critical for the rational design of new, more effective analogs. The existing methoxy (B1213986) group at the 3' position and the nitro group at the 4' position are key determinants of its interaction with the AhR, but their precise roles in conferring agonist versus antagonist properties are unclear.

Future research should involve systematic medicinal chemistry approaches to generate a library of analogs. This would include:

Modification of the 4'-Nitro Group: Replacing the nitro group with other electron-withdrawing or electron-donating groups to probe its role in receptor binding and activation.

Alteration of the 3'-Methoxy Group: Shifting the position of the methoxy group on the B-ring or replacing it with other substituents to evaluate its impact on potency and metabolic stability. mdpi.compreprints.org

These novel analogs should be subjected to rigorous testing to establish clear SARs. This will not only clarify the functional importance of different parts of the molecule but also guide the development of compounds with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

| Structural Position | Proposed Modification | Scientific Rationale |

|---|---|---|

| 4'-Position (B-Ring) | Replace nitro (NO₂) with cyano (CN), trifluoromethyl (CF₃), amino (NH₂), or hydroxyl (OH) groups. | To assess the role of electronic and steric properties at this position on AhR binding and functional activity (agonist vs. antagonist). |

| 3'-Position (B-Ring) | Replace methoxy (OCH₃) with ethoxy (OCH₂CH₃), hydroxyl (OH), or fluoro (F) groups. | To evaluate the impact on binding affinity, metabolic stability, and potential for hydrogen bonding. |

| A-Ring | Introduce methoxy or hydroxyl groups at positions 5, 6, 7, or 8. | To modulate lipophilicity and explore potential allosteric interactions with the receptor, based on SAR of other flavones. |

| C-Ring | Modify the C2-C3 double bond or the C4-keto group. | To determine the importance of the core flavone (B191248) planarity and hydrogen-bonding capacity for biological activity. |

Development of Highly Selective and Potent AhR Modulators

The development of Selective AhR Modulators (SAhRMs) is a burgeoning field in pharmacology. oup.comhoustonmethodist.org SAhRMs are compounds that can selectively activate certain AhR-dependent pathways while antagonizing others. Given its mixed agonist/antagonist profile, this compound serves as an excellent scaffold for developing such molecules.

The ultimate goal is to design analogs that can, for example, retain the anti-inflammatory or anti-proliferative effects associated with AhR modulation while completely avoiding the induction of toxic pathways associated with xenobiotic metabolism. This requires a deeper understanding of how different ligand-AhR complexes interact with different DNA response elements and co-regulator proteins. Future work should focus on developing high-throughput screening assays that can differentiate between various functional outcomes of AhR activation. By correlating the structural features of this compound analogs with their specific downstream signaling effects, it will be possible to design highly selective and potent SAhRMs for targeted therapeutic intervention.

Addressing Challenges in Flavonoid Metabolism and Bioavailability in Complex Biological Systems

A significant hurdle for the therapeutic application of many flavonoids, including methoxyflavones, is their metabolism and bioavailability. mdpi.compreprints.orgmdpi.com The metabolic fate of this compound is currently unknown. Research indicates that methoxyflavones are metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, and the position of the methoxy group heavily influences metabolic stability. nih.gov Studies have shown that 3'-methoxyflavone (B1200574) is among the less stable methoxylated flavones. nih.gov

Unanswered questions include:

What are the primary metabolites of this compound in vivo?

How is the nitro group metabolized, and are the resulting metabolites (e.g., an amino group) biologically active?

What is the oral bioavailability and pharmacokinetic profile of the parent compound?

Future studies must address these questions through comprehensive in vitro and in vivo metabolism studies. Identifying the metabolic pathways and the resulting metabolites is crucial, as they may possess their own biological activities or toxicities. Furthermore, strategies to improve bioavailability, such as the development of prodrugs, nano-formulations, or co-administration with metabolic inhibitors, should be explored to enhance the therapeutic potential of this compound and its future analogs.

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target, single-pathway understanding of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound. nih.govbiorxiv.org Genomic analyses have already shown that different AhR ligands can regulate genes and pathways in distinct ways. houstonmethodist.org

Future research should apply these technologies to systematically map the changes induced by this compound. For instance:

Transcriptomics (RNA-seq): To identify the complete set of genes whose expression is altered, revealing the full extent of its AhR-dependent and -independent activities.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insight into the functional consequences of altered gene expression.

Metabolomics: To analyze how the compound perturbs cellular metabolic networks, which could uncover novel mechanisms of action or biomarkers of exposure.

Integrating these datasets will allow for the construction of comprehensive network models of the compound's action, facilitating the identification of key nodes and pathways that mediate its effects and potentially revealing unexpected therapeutic opportunities.

Exploration of Novel Therapeutic Targets and Applications

The current research on this compound has largely been centered on its role as a tool to study AhR signaling, particularly in toxicology and cancer. oup.comnih.govunm.edunih.gov However, the multifaceted nature of the AhR pathway, which is implicated in immunity, inflammation, and development, suggests that modulators like this compound could have broader therapeutic applications.

Future research should proactively explore its potential in other disease contexts. Given the anti-inflammatory properties of many flavones and the role of AhR in regulating immune responses, its efficacy in models of autoimmune diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) or chronic inflammatory conditions should be investigated. nih.gov Additionally, some nitroflavones have been suggested to possess anti-angiogenic properties, a therapeutic target for cancer. researchgate.net This avenue warrants further exploration for this compound. A systematic screening of the compound and its optimized analogs across a wide range of disease models could uncover novel and valuable therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental evidence supports the classification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon receptor (AhR) antagonist?

- Methodological Answer : Competitive ligand binding assays and reporter gene systems (e.g., CYP1A1-driven luciferase) are used to confirm antagonism. For example, Lu et al. (1995) demonstrated that this compound suppresses TCDD-induced CYP1A1 mRNA and nuclear AhR complex formation in MCF-7 cells, with IC₅₀ values ranging from 0.1–1 μM in dose-response studies . Co-treatment with AhR agonists (e.g., TCDD) and subsequent qPCR or Western blot analysis of CYP1A1 expression are standard validation steps.

Q. How is this compound utilized to dissect AhR-dependent vs. AhR-independent pathways in toxicology studies?

- Methodological Answer : Researchers employ AhR-deficient cell lines (e.g., AhR-/- murine hepatocytes) or siRNA-mediated AhR knockdown models. For example, Zatloukalova et al. (2007) compared β-naphthoflavone and this compound effects in rat liver stem-like cells, using RNA-seq to distinguish AhR-dependent gene signatures (e.g., CYP1A1) from off-target pathways . Parallel experiments with AhR agonists (TCDD) and antagonists (this compound) in wild-type vs. knockout models clarify mechanism specificity.

Advanced Research Questions

Q. Why does this compound paradoxically enhance Cyp1a1 transcription in certain experimental contexts?

- Methodological Answer : Zhou & Gasiewicz (2003) reported that this compound activates Cyp1a1 via dioxin response element (DRE)-dependent transcription in Hepa-1 cells, contradicting its canonical antagonism . This dual behavior requires chromatin immunoprecipitation (ChIP) to assess AhR-DNA binding and co-factor recruitment (e.g., ARNT). Dose-dependent effects must be characterized: low concentrations (≤10 nM) may stabilize AhR-DNA interactions, while higher doses (>100 nM) block agonist binding .

Q. How does this compound modulate non-canonical AhR signaling, such as interactions with NF-κB or p53?

- Methodological Answer : Cross-talk studies use co-immunoprecipitation (Co-IP) and pathway-specific inhibitors. For instance, in neural progenitor cells (hNPCs), this compound reversed TCDD-induced suppression of neurosphere formation, implicating AhR-p53 interaction . Parallel assays with NF-κB inhibitors (e.g., BAY 11-7082) or p53 activators (nutlin-3) can isolate AhR-dependent effects .

Q. What in vivo pharmacokinetic challenges limit the translational application of this compound as an AhR antagonist?

- Methodological Answer : Pharmacokinetic studies in rodent models reveal rapid hepatic clearance (t₁/₂ < 2 hrs) and low blood-brain barrier penetration . Strategies to improve bioavailability include structural analogs (e.g., 6,2',4'-trimethoxyflavone) or nanoparticle encapsulation. Dertinger et al. (2000) demonstrated that this compound reduces benzo[a]pyrene toxicity in vivo but requires frequent dosing due to short half-life .

Q. How does this compound affect the autoregulatory loop of endogenous AhR ligands like FICZ (6-formylindolo[3,2-b]carbazole)?

- Methodological Answer : Wincent et al. (2012) showed that this compound inhibits CYP1A1-mediated FICZ metabolism, elevating intracellular FICZ levels and prolonging AhR activation . Researchers use LC-MS to quantify FICZ and its metabolites in cell lysates, combined with CYP1A1 activity assays (e.g., ethoxyresorufin-O-deethylase) to validate feedback disruption .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on this compound’s agonist vs. antagonist activity?

- Methodological Answer : Context-dependent effects (cell type, concentration, agonist co-treatment) must be systematically tested. For example, in MCF-7 cells, this compound is a pure antagonist, but in Hepa-1 cells, it shows partial agonism . Standardize assays using isogenic cell lines and include positive/negative controls (e.g., α-naphthoflavone as a partial agonist) .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.